A Comprehensive Technical Guide to the Physicochemical Properties of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate
A Comprehensive Technical Guide to the Physicochemical Properties of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate
An in-depth technical guide by a Senior Application Scientist
Executive Summary
tert-Butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate is a chiral building block of significant interest in pharmaceutical development. As a derivative of a chiral amine, its specific three-dimensional structure is paramount for targeted molecular interactions, a cornerstone of modern drug design.[1][2] The presence of a Boc-protecting group, a phenolic hydroxyl, and a chiral center provides a versatile scaffold for synthesizing complex therapeutic agents. This guide offers an in-depth exploration of the core physicochemical properties of this compound, moving beyond mere data points to explain the causality behind their experimental determination. We provide field-proven, step-by-step protocols for key analytical procedures, including melting point analysis, equilibrium solubility, and lipophilicity determination, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Scaffolds
The Imperative of Chirality in Drug Discovery
In the pharmaceutical landscape, chirality is not a trivial detail; it is a fundamental property that dictates a molecule's biological activity. Chiral amines and their derivatives are ubiquitous structural motifs, found in over 40% of commercially available drugs.[2][3] The enantiomeric form of a compound determines its interaction with chiral biological targets like enzymes and receptors, directly influencing its efficacy and safety profile.[1] Consequently, the synthesis and characterization of enantiomerically pure intermediates are critical steps in the drug development pipeline, ensuring that new chemical entities are built on a foundation of stereochemical precision.[1][4]
Structural Overview of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate
The subject of this guide, tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate, embodies this principle. Its structure is characterized by three key features:
-
A Chiral Center ((1R)-ethylamine): This defines the molecule's stereochemistry, which is essential for selective binding to biological targets.
-
A Boc-Protecting Group (tert-butoxycarbonyl): A standard tool in organic synthesis, the Boc group temporarily masks the amine's reactivity, allowing for selective modifications elsewhere in the molecule.
-
A Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, influencing solubility and providing a reactive site for further derivatization.
Understanding the physicochemical properties of this molecule is essential for its effective use in multi-step syntheses and for predicting the behavior of the final active pharmaceutical ingredient (API).
Core Physicochemical Identifiers and Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. This data serves as the benchmark for quality control, regulatory filings, and predictive modeling.
| Property | Data | Source / Method |
| IUPAC Name | tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate | - |
| CAS Number | 2089246-33-1 | [5] |
| Molecular Formula | C13H19NO3 | |
| Molecular Weight | 253.30 g/mol | Calculated |
| Physical State | Solid at STP (Predicted) | - |
| Melting Point | Data not publicly available | See Protocol 3.1 |
| Aqueous Solubility | Data not publicly available | See Protocol 3.2 |
| pKa | Data not publicly available | Experimental Determination Required |
| LogP (o/w) | Data not publicly available | See Protocol 3.3 |
Note: The absence of publicly available experimental data for properties like melting point, solubility, and LogP underscores the importance of the standardized analytical procedures detailed in the following section.
Experimental Determination of Key Physicochemical Parameters
As senior application scientists, we emphasize that the method of data generation is as critical as the data itself. A robust, well-documented protocol is a self-validating system that ensures trustworthiness and reproducibility.
Melting Point Analysis for Identity and Purity
Expertise & Causality: The melting point is more than a physical constant; it is a sensitive indicator of purity.[6] A pure crystalline solid melts over a very narrow temperature range (typically 0.5-1.0°C).[6] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[6][7] Therefore, this simple technique provides crucial data for both identity confirmation and purity assessment.
Protocol 3.1: Capillary Melting Point Determination
-
Sample Preparation: Place a small amount of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate on a clean, dry watch glass. Using a spatula, grind the solid into a fine powder. This ensures uniform heat distribution.[7][8]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7][8]
-
Apparatus Insertion: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating:
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 5-10°C per minute to get a rough estimate.[7] Allow the apparatus to cool to at least 20°C below the observed approximate melting point before proceeding.[7]
-
For an accurate measurement, heat the block at a controlled, slow rate of 1-2°C per minute when approaching the expected melting point.[8] Patience is key; a slow ramp rate is critical for thermal equilibrium between the sample and the thermometer.
-
-
Observation and Recording:
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) when the last solid crystal melts completely.
-
-
Reporting: The melting point is reported as the range from T1 to T2.
Equilibrium Solubility Determination (Shake-Flask Method)
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability.[9] The shake-flask method is the gold-standard for determining equilibrium solubility because it directly measures the point at which a solution is saturated in the presence of excess solid solute, mimicking physiological conditions most accurately.[10] Agitation for an extended period (24-72 hours) is not arbitrary; it is the necessary timeframe to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states. Subsequent centrifugation and filtration are crucial to separate the undissolved solid without altering the concentration of the saturated supernatant.
Sources
- 1. nbinno.com [nbinno.com]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 5. nextsds.com [nextsds.com]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. community.wvu.edu [community.wvu.edu]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 9. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 10. researchgate.net [researchgate.net]
